molecular formula C7H9ClN2O2 B572668 3-Chloro-5-(2-methoxyethoxy)pyridazine CAS No. 1256038-18-2

3-Chloro-5-(2-methoxyethoxy)pyridazine

Cat. No.: B572668
CAS No.: 1256038-18-2
M. Wt: 188.611
InChI Key: KXFHQRGXWWJZIS-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-methoxyethoxy)pyridazine is a heterocyclic compound with the molecular formula C7H9ClN2O2. It is part of the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-methoxyethoxy)pyridazine typically involves the reaction of 3,5-dichloropyridazine with 2-methoxyethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the chlorine atom with the 2-methoxyethoxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-methoxyethoxy)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridazine .

Scientific Research Applications

3-Chloro-5-(2-methoxyethoxy)pyridazine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-methoxyethoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(2-methoxyethoxy)pyridazine is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents can enhance its reactivity and specificity in various applications, making it a valuable compound in research and development .

Properties

IUPAC Name

3-chloro-5-(2-methoxyethoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-11-2-3-12-6-4-7(8)10-9-5-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFHQRGXWWJZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=NN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744949
Record name 3-Chloro-5-(2-methoxyethoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256038-18-2
Record name 3-Chloro-5-(2-methoxyethoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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